3-Allyloxy-2-chloro-6-iodopyridine
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Overview
Description
3-Allyloxy-2-chloro-6-iodopyridine: is a heterocyclic organic compound that contains a pyridine ring substituted with allyloxy, chloro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyloxy-2-chloro-6-iodopyridine typically involves the halogenation of pyridine derivatives followed by substitution reactions. One common method is the iodination of 2-chloro-3-hydroxypyridine, followed by the introduction of the allyloxy group through an etherification reaction. The reaction conditions often involve the use of iodine and a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Allyloxy-2-chloro-6-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The allyloxy group can be oxidized to form aldehydes or carboxylic acids, while the pyridine ring can undergo reduction to form piperidine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea can be used in polar solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate and solvents like tetrahydrofuran.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids derived from the allyloxy group.
Coupling Products: Biaryl or vinyl derivatives of pyridine.
Scientific Research Applications
Chemistry: 3-Allyloxy-2-chloro-6-iodopyridine is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. It serves as a precursor for various functionalized pyridines and piperidines.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals. Its unique substituents allow for the tuning of electronic and optical properties in these materials.
Mechanism of Action
The mechanism by which 3-Allyloxy-2-chloro-6-iodopyridine exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards molecular targets. The allyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
2-Iodopyridine: Similar in structure but lacks the allyloxy and chloro groups.
3-Iodopyridine: Similar but without the allyloxy and chloro substituents.
4-Iodopyridine: Another isomer with the iodine atom at a different position.
Uniqueness: 3-Allyloxy-2-chloro-6-iodopyridine is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (chloro and iodo) and electron-donating (allyloxy) groups allows for versatile chemical transformations and interactions.
Properties
IUPAC Name |
2-chloro-6-iodo-3-prop-2-enoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO/c1-2-5-12-6-3-4-7(10)11-8(6)9/h2-4H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMFLJIWVJZBAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(N=C(C=C1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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